![molecular formula C17H13N5O2 B12644011 2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid](/img/structure/B12644011.png)
2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid is a complex organic compound that features both indazole and triazole moieties These heterocyclic structures are known for their significant biological activities and are often found in various pharmacologically active compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid typically involves multi-step reactions starting from simpler precursorsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of such compounds usually involves optimization of the synthetic route to minimize costs and maximize yield. This often includes the use of continuous flow reactors and other advanced technologies to ensure consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .
Applications De Recherche Scientifique
2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Its potential pharmacological properties are being explored for the development of new drugs, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole and triazole rings can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indazole derivatives: These compounds share the indazole moiety and have similar biological activities.
Triazole derivatives: These compounds contain the triazole ring and are known for their wide range of pharmacological properties.
Uniqueness
What sets 2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid apart is the combination of both indazole and triazole rings in a single molecule. This unique structure allows it to interact with multiple biological targets, potentially leading to synergistic effects and enhanced biological activity .
Propriétés
Formule moléculaire |
C17H13N5O2 |
|---|---|
Poids moléculaire |
319.32 g/mol |
Nom IUPAC |
2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid |
InChI |
InChI=1S/C17H13N5O2/c23-16(24)9-11-4-3-5-12(8-11)22-10-15(19-21-22)17-13-6-1-2-7-14(13)18-20-17/h1-8,10H,9H2,(H,18,20)(H,23,24) |
Clé InChI |
WDXUUUIJALFWAA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NN2)C3=CN(N=N3)C4=CC=CC(=C4)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


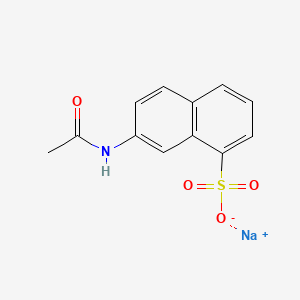
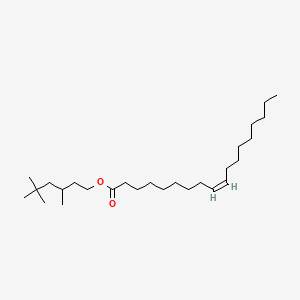
![Ethanone, 2-(cyclopropylaMino)-1-[4-[(2,4-dichlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-](/img/structure/B12643949.png)
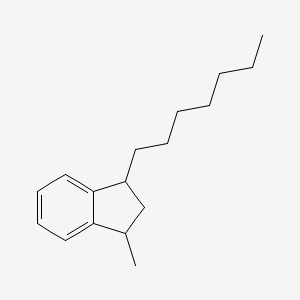
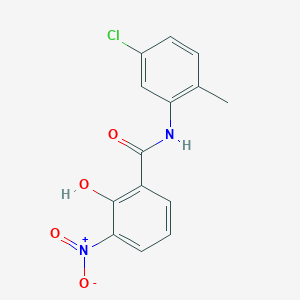
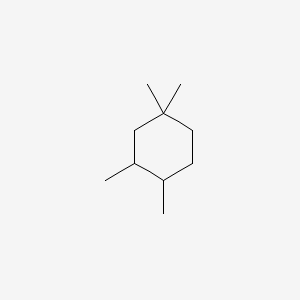
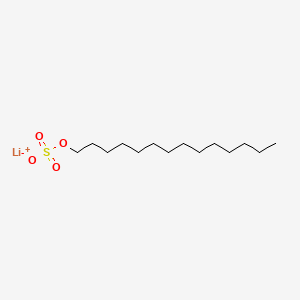
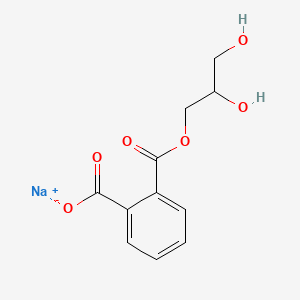
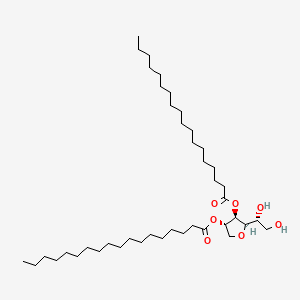
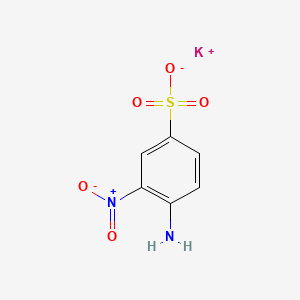
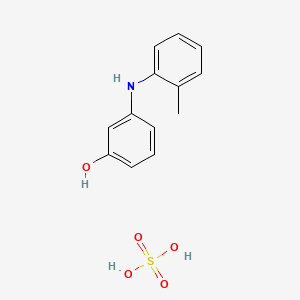
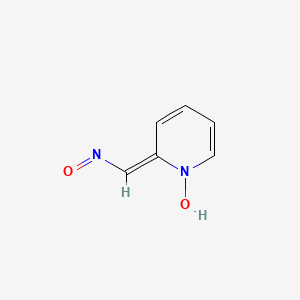
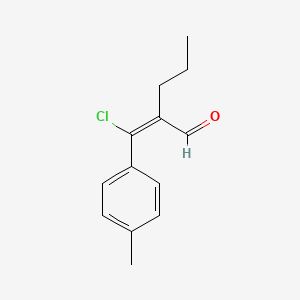
![Benzoic acid, 2-(3-bromophenoxy)-4-[(1R)-1-[(3S)-3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-piperidinyl]-3,3-dimethylbutyl]-](/img/structure/B12644031.png)
